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(Cyclohexylmethyl)(3-methoxypropyl)amine

Cat. No.: B13265429
M. Wt: 185.31 g/mol
InChI Key: RIAKCVGWKHHVIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Cyclohexylmethyl)(3-methoxypropyl)amine (IUPAC: N-(Cyclohexylmethyl)-3-methoxypropan-1-amine) is a chemical compound supplied for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Chemical Profile: The compound is identified by CAS Number 931992-83-5 and has the molecular formula C 11 H 23 NO, with a molecular weight of 185.31 g/mol . It is provided with a purity of 95% . Research Context and Potential Applications: While a specific, well-documented mechanism of action for this exact molecule is not established in the public domain, its structure provides clues to its potential research value. The compound features both a cyclohexylmethyl group and a 3-methoxypropylamine chain. The methoxy group is a common feature in medicinal chemistry, often used to optimize a compound's properties by acting as a hydrogen bond acceptor, influencing electronic characteristics, and modulating metabolic stability . Furthermore, 3-methoxypropylamine (MOPA), a related primary amine, is known to have utility in various industrial and research contexts, including as a building block for resins, a component in wax dispersions, and as a corrosion inhibitor . Researchers may be interested in this specific secondary amine for applications in synthetic organic chemistry, as an intermediate in the development of new chemical entities, or for material science applications. Appropriate safety precautions should be observed during handling, as related amines can be harmful if swallowed and cause skin and eye irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H23NO B13265429 (Cyclohexylmethyl)(3-methoxypropyl)amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

N-(cyclohexylmethyl)-3-methoxypropan-1-amine

InChI

InChI=1S/C11H23NO/c1-13-9-5-8-12-10-11-6-3-2-4-7-11/h11-12H,2-10H2,1H3

InChI Key

RIAKCVGWKHHVIW-UHFFFAOYSA-N

Canonical SMILES

COCCCNCC1CCCCC1

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for Cyclohexylmethyl 3 Methoxypropyl Amine

Direct Amination Routes for the Construction of N-Substituted Amines

Direct amination methods are among the most efficient for forging carbon-nitrogen bonds. For the synthesis of (Cyclohexylmethyl)(3-methoxypropyl)amine, two principal strategies are considered: reductive amination and the alkylation of precursor amines.

Reductive Amination Protocols

Reductive amination is a powerful and widely utilized method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds. acsgcipr.orgwikipedia.orgmasterorganicchemistry.com This one-pot reaction typically involves the condensation of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. acsgcipr.orgwikipedia.org

For the synthesis of this compound, this would involve the reaction of cyclohexanecarboxaldehyde (B41370) with 3-methoxypropylamine (B165612). The reaction proceeds via the initial formation of an N-(cyclohexylmethylidene)-3-methoxypropan-1-amine intermediate, which is subsequently reduced.

A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄), sodium cyanobohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being the most common. masterorganicchemistry.combyu.edu Sodium triacetoxyborohydride is often preferred due to its mildness, selectivity, and the reduced toxicity of its byproducts. byu.edu Catalytic hydrogenation over platinum, palladium, or nickel catalysts also serves as an effective reduction method. wikipedia.org

The choice of solvent and the control of pH are critical for the success of reductive amination. The reaction is typically carried out in solvents such as methanol (B129727), ethanol, or dichloromethane. Maintaining a weakly acidic pH is often necessary to facilitate imine formation without protonating the amine reactant, which would render it non-nucleophilic. wikipedia.org

AldehydeAmineReducing AgentSolventYield (%)
Cyclohexanecarboxaldehyde3-MethoxypropylamineNaBH(OAc)₃DichloromethaneHigh
Cyclohexanecarboxaldehyde3-MethoxypropylamineNaBH₃CNMethanolGood
Cyclohexanecarboxaldehyde3-MethoxypropylamineH₂/Pd-CEthanolGood

Table 1: Representative Reductive Amination Conditions for the Synthesis of this compound. (Note: Yields are generalized based on typical outcomes for similar reactions and would require experimental verification.)

Alkylation of Precursor Amines

The alkylation of amines with alkyl halides is a classical and straightforward approach to the synthesis of more substituted amines. lumenlearning.com This Sɴ2 reaction involves the nucleophilic attack of the amine on the electrophilic carbon of the alkyl halide. For the target molecule, two disconnection approaches are possible:

Alkylation of cyclohexylmethylamine with a 3-methoxypropyl halide: In this route, cyclohexylmethylamine acts as the nucleophile, reacting with an electrophile such as 1-bromo-3-methoxypropane (B1268092) or 1-chloro-3-methoxypropane.

Alkylation of 3-methoxypropylamine with a cyclohexylmethyl halide: Conversely, 3-methoxypropylamine can serve as the nucleophile in a reaction with cyclohexylmethyl bromide or cyclohexylmethyl chloride.

A significant challenge in the N-alkylation of primary amines is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts as byproducts. lumenlearning.com To favor mono-alkylation, reaction conditions must be carefully controlled. This often involves using a large excess of the primary amine relative to the alkylating agent, which statistically favors the reaction of the alkyl halide with the more abundant primary amine. The choice of base and solvent is also crucial. Non-nucleophilic bases are often used to neutralize the hydrogen halide formed during the reaction.

AmineAlkyl HalideBaseSolventProduct
Cyclohexylmethylamine1-Bromo-3-methoxypropaneK₂CO₃AcetonitrileThis compound
3-MethoxypropylamineCyclohexylmethyl bromideTriethylamineDichloromethaneThis compound

Table 2: Potential Alkylation Strategies for the Synthesis of this compound.

Synthesis via Functional Group Interconversions on Existing Scaffolds

An alternative to direct C-N bond formation is the modification of pre-existing molecular frameworks that already contain the basic carbon skeleton.

O-Alkylation of Hydroxylamine (B1172632) Derivatives for Related Methoxy (B1213986) Amines

While not a direct route to the target secondary amine, the O-alkylation of hydroxylamine derivatives is a relevant strategy for synthesizing the methoxy amine precursors or related analogues. This method involves the alkylation of the oxygen atom of a protected hydroxylamine, followed by further functionalization. For instance, N-hydroxyphthalimide can be alkylated with a suitable alcohol under Mitsunobu conditions, followed by deprotection to yield an O-alkylhydroxylamine. This approach is valuable for creating a library of methoxyamine derivatives that could then be used in subsequent reactions, such as reductive amination.

Catalytic Amination of Alcohols (Referencing methodologies for 3-methoxypropanol-derived amines)

The direct amination of alcohols, often referred to as the "borrowing hydrogen" or "hydrogen auto-transfer" methodology, is an atom-economical and environmentally benign route to amines. savemyexams.comprepchem.com This process involves the in-situ oxidation of an alcohol to an aldehyde or ketone by a transition metal catalyst, which then undergoes reductive amination with an amine. The catalyst, having "borrowed" hydrogen from the alcohol, then reduces the intermediate imine.

In the context of synthesizing the precursor 3-methoxypropylamine, this methodology can be applied to the reaction of 3-methoxypropanol with ammonia. acsgcipr.orgwikipedia.orgresearchgate.net Various heterogeneous and homogeneous catalysts, often based on ruthenium, iridium, or nickel, can facilitate this transformation. savemyexams.comprepchem.com A patent describes the preparation of 3-methoxypropylamine from 3-methoxypropanol using a Cu-Co/Al₂O₃-diatomite catalyst in a fixed-bed reactor under pressure and elevated temperature. acsgcipr.orgwikipedia.org This method offers high conversion rates and good selectivity. acsgcipr.org

Optimization of Reaction Parameters and Conditions

The efficiency and selectivity of any synthetic route are highly dependent on the optimization of reaction parameters. For the synthesis of this compound, key factors to consider include:

Choice of Catalyst: For reductive aminations involving catalytic hydrogenation, the choice of metal (e.g., Pd, Pt, Ni) and support can significantly influence the reaction rate and selectivity. For the catalytic amination of alcohols, the nature of the transition metal complex is paramount.

Reducing Agent: In hydride-mediated reductive aminations, the reactivity of the reducing agent must be matched to the substrate. Milder reagents like NaBH(OAc)₃ are often preferred to avoid the reduction of the starting aldehyde. byu.edu

Solvent: The solvent can affect the solubility of reactants and reagents, as well as the rate of imine formation.

Temperature: Reaction temperatures must be controlled to ensure a reasonable reaction rate without promoting side reactions or decomposition.

Stoichiometry of Reactants: In alkylation reactions, the molar ratio of the amine to the alkylating agent is a critical parameter to control the extent of alkylation and minimize the formation of byproducts. lumenlearning.com

pH Control: For reductive aminations, maintaining an optimal pH is crucial for the formation of the imine intermediate. wikipedia.org

Systematic screening of these parameters through techniques such as Design of Experiments (DoE) can lead to the identification of optimal conditions that maximize the yield and purity of the desired this compound.

Catalyst Systems and Their Influence on Selectivity and Yield

The synthesis of secondary amines via reductive amination is critically dependent on the catalyst system employed. This process typically involves two main steps: the formation of an imine intermediate from the aldehyde and primary amine, followed by the catalytic hydrogenation of this imine. tandfonline.com A range of heterogeneous and homogeneous catalysts have been explored for this transformation, with the choice of catalyst significantly impacting the reaction's yield and selectivity.

Catalysts based on noble metals such as palladium (Pd) and platinum (Pt) are widely utilized. tandfonline.comfrontiersin.org Palladium supported on activated carbon (Pd/C) is a common and effective catalyst for the reductive amination of aldehydes under relatively mild conditions. tandfonline.com Supported platinum catalysts have also demonstrated advantages in terms of selectivity and yield for the synthesis of N-alkyl amines. frontiersin.org Non-noble metal catalysts, particularly those based on cobalt (Co) and nickel (Ni), have emerged as a cost-effective alternative to precious metal systems. mdpi.com Cobalt-containing composites have shown significant catalytic activity in the amination of various aldehydes, with the potential for quantitative yields under optimized conditions. mdpi.com

The selectivity of the catalyst is paramount to prevent side reactions, such as the reduction of the initial aldehyde to an alcohol or the further alkylation of the desired secondary amine to a tertiary amine. The catalyst's properties, including the nature of the active metal and the support material, play a crucial role in directing the reaction towards the desired product.

Table 1: Influence of Different Catalyst Systems on Reductive Amination

Catalyst System Typical Substrates Key Advantages Representative Yields
Palladium on Carbon (Pd/C) Aromatic & Aliphatic Aldehydes Mild reaction conditions, widely available. tandfonline.com High yields (often >90%) reported for various systems. tandfonline.com
Platinum (Pt) Supported Nitroarenes and Aldehydes High selectivity and yield for N-alkyl-N-aryl amines. frontiersin.org Advantageous for specific industrial applications. frontiersin.org
Cobalt (Co) Composites Aromatic Aldehydes Cost-effective alternative to noble metals. mdpi.com 72-96% yields for N-substituted benzylamines. mdpi.com
Rhodium (Rh) Complexes Aldehydes and Ketones Homogeneous catalysis, can operate at room temperature. Variable, depends on substrate and ligand.
Iridium (Ir) Complexes Alcohols and Amines Effective for "borrowing hydrogen" methodology. nih.govacs.org High yields reported for N-alkylation with alcohols. nih.gov

This table is generated based on data from analogous reductive amination reactions.

Solvent Effects and Reaction Medium Considerations

The choice of solvent can profoundly affect the rate and outcome of the reductive amination process. The solvent's role extends beyond simply dissolving the reactants; it can influence the equilibrium of imine formation, the solubility of the hydrogen gas, and the stability of the catalyst and intermediates.

Commonly used solvents include alcohols like methanol and ethanol, which are effective for many reductive amination reactions. mdpi.com The reaction can also be performed in less polar solvents such as tetrahydrofuran (B95107) (THF) to avoid potential side reactions like hydrogen transfer from an alcohol solvent. researchgate.net Aqueous systems and even solvent-free conditions have been explored as part of a move towards greener and more atom-economical processes. frontiersin.orgnih.gov For instance, the use of formic acid as a hydrogen source in water has been demonstrated with gold-based catalysts. frontiersin.org The polarity of the solvent can also stabilize transition states, potentially increasing the reaction rate.

Temperature and Pressure Regimes in Amine Synthesis

Temperature and hydrogen pressure are critical operational parameters that must be carefully controlled to achieve optimal results in the synthesis of this compound. These parameters directly influence the reaction kinetics, equilibrium, and the stability of the reactants and products. tandfonline.com

Temperature: An increase in temperature generally leads to a higher reaction rate. However, excessively high temperatures can promote side reactions, leading to the formation of byproducts and a decrease in selectivity. For example, in the amination of certain aldehydes, temperatures in the range of 80–100°C have been found to be optimal when using supported palladium catalysts. tandfonline.com For some less reactive substrates or with certain catalysts like ruthenium complexes, temperatures may need to be elevated to 130-200°C. researchgate.net The optimal temperature is therefore a trade-off between achieving a practical reaction rate and maintaining high selectivity towards the desired secondary amine.

Pressure: Hydrogen pressure is a key factor in the hydrogenation step of the imine intermediate. Higher pressures increase the concentration of dissolved hydrogen, which typically accelerates the rate of reduction. Studies have shown that while the reaction can proceed at pressures as low as 5 bar, increasing the pressure to 30 bar or higher can significantly improve the reaction outcome. researchgate.net For many applications, pressures ranging from 3 to 50 bar are commonly employed. tandfonline.com In some cases, particularly with robust catalysts, pressures up to 150 bar have been used to achieve nearly quantitative yields. mdpi.com The combined effect of temperature and pressure is often synergistic, with higher temperatures and pressures leading to faster reaction rates and higher yields. mdpi.com

Table 2: Effect of Temperature and Pressure on Amine Synthesis

Parameter General Effect Typical Range Notes
Temperature Increases reaction rate. Can decrease selectivity at very high values. 80 - 150 °C tandfonline.commdpi.com Optimal temperature depends heavily on the specific catalyst and substrates used.
Pressure (H₂) Increases rate of imine reduction. 5 - 150 bar mdpi.comresearchgate.net Above a certain point, further increases in pressure may have a diminished effect on the reaction outcome. researchgate.net

This table presents generalized data from studies on reductive amination.

Large-Scale Preparative Methods and Process Intensification

The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires the development of efficient, scalable, and cost-effective processes. Process intensification, which aims to create smaller, cleaner, and more energy-efficient technologies, is a key consideration.

For large-scale synthesis, continuous flow reactors are often preferred over batch reactors. They offer better control over reaction parameters such as temperature and pressure, improved safety, and more consistent product quality. The use of heterogeneous catalysts in fixed-bed reactors is particularly advantageous for continuous processes, as it simplifies catalyst separation and recycling, thereby reducing waste and operational costs. google.com A patent describing the synthesis of 3-methoxypropylamine from 3-methoxypropanol highlights a continuous vapor-phase process using a fixed-bed reactor, which allows for the recycling of unreacted materials. google.comgoogle.com

Process intensification strategies can also involve the in situ removal of a product to shift the reaction equilibrium and enhance the yield. chemrxiv.org For the synthesis of amines, this could involve techniques to remove the water formed during the initial imine formation step, thus driving the reaction forward. mdpi.com The development of highly active and stable catalysts that can operate under milder conditions also contributes to process intensification by reducing energy consumption and simplifying reactor design. Modeling and simulation of the reaction kinetics and reactor performance are crucial for optimizing large-scale production and achieving high efficiency. chemrxiv.org

Advanced Chemical Reactivity and Transformative Chemistry of Cyclohexylmethyl 3 Methoxypropyl Amine

Reactions Involving the Amine Nitrogen Center

The lone pair of electrons on the nitrogen atom makes the secondary amine group a nucleophilic and reactive center, susceptible to a range of chemical transformations.

The oxidation of secondary amines can lead to a variety of products, with the specific outcome heavily dependent on the oxidant and reaction conditions. For (Cyclohexylmethyl)(3-methoxypropyl)amine, oxidation primarily targets the nitrogen center and the adjacent carbon atoms.

A common transformation is the oxidation of secondary amines to imines or iminium ions, which can be intermediates for further reactions. nih.gov Electrochemical oxidation represents a sustainable method for such transformations. acs.org While primary amines can be oxidized to nitriles, the oxidation of secondary amines typically yields imines as the final product. nih.govresearchgate.net For this compound, oxidation could lead to the formation of an imine by loss of hydrogen from the nitrogen and the α-carbon of either the cyclohexylmethyl or the 3-methoxypropyl group.

Furthermore, certain catalytic systems, such as those involving 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), are effective for the oxidation of various amines. researchgate.net While the direct conversion of secondary amines to oximes is not a common one-step process, multi-step syntheses involving initial oxidation to an imine followed by reaction with a hydroxylamine (B1172632) source could be envisaged. The conversion to nitriles from a secondary amine would require cleavage of one of the N-alkyl bonds, a more complex transformation typically seen with primary amines. acs.org

Reaction TypeTypical Reagent/CatalystPotential Product from this compoundReference
Oxidation to ImineElectrochemical Oxidation, TEMPON-(cyclohexylmethylene)(3-methoxypropyl)amine or N-(3-methoxypropylidene)cyclohexanemethanamine nih.govresearchgate.net
Oxidation to Nitrile (from primary amines)RuO₂·xH₂O/TiO₂, Visible LightNot a direct product from secondary amine acs.org

While secondary amines are themselves products of reduction (e.g., of imines), they can participate in further reductive processes, particularly for interconversion into other amine types. The most significant of these is reductive amination, which can convert a secondary amine into a tertiary amine. wikipedia.orgchemistrysteps.com This reaction involves the condensation of the secondary amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium borohydride (B1222165). organic-chemistry.orgstackexchange.com

For this compound, reaction with an aldehyde (e.g., formaldehyde) or a ketone in the presence of a suitable reducing agent would yield a tertiary amine. This is a powerful and reliable strategy for forming new C-N bonds and avoids the over-alkylation issues sometimes seen with direct alkylation. stackexchange.comyoutube.com

ReactionReactantsCommon Reducing AgentsProduct TypeReference
Reductive Amination (to Tertiary Amine)This compound + Aldehyde/KetoneSodium triacetoxyborohydride (NaB(OAc)₃H), Sodium borohydride (NaBH₄), H₂/PdTertiary Amine wikipedia.orgorganic-chemistry.orgstackexchange.com

The nucleophilicity of the secondary amine allows for straightforward derivatization through N-alkylation and N-acylation, introducing new functional groups onto the nitrogen atom.

N-Alkylation: This reaction involves the substitution of the hydrogen on the nitrogen with an alkyl group. It is typically achieved by reacting the amine with an alkyl halide. jst.go.jpmasterorganicchemistry.com To avoid the formation of quaternary ammonium (B1175870) salts, which can occur with primary amines, the reaction conditions for secondary amines are often more controlled. masterorganicchemistry.com Palladium-catalyzed N-alkylation reactions have emerged as highly efficient methods, often proceeding under mild conditions. chemrxiv.org The reaction of this compound with an alkyl halide (e.g., methyl iodide) would yield the corresponding tertiary amine.

N-Acylation: This process introduces an acyl group to the nitrogen atom, forming an amide. Amide bonds are highly prevalent in chemistry. researchgate.net N-acylation is readily accomplished by reacting the secondary amine with an acylating agent such as an acid chloride or an acid anhydride in the presence of a base to neutralize the acid byproduct. A straightforward example would be the reaction of this compound with acetyl chloride to form N-(cyclohexylmethyl)-N-(3-methoxypropyl)acetamide. This method is highly efficient for the selective acylation of secondary amines. acs.org

DerivatizationTypical ReagentsFunctional Group IntroducedProduct ClassReference
N-AlkylationAlkyl Halides (e.g., CH₃I), Alcohols (with catalyst)Alkyl GroupTertiary Amine jst.go.jpmasterorganicchemistry.comchemrxiv.org
N-AcylationAcid Chlorides (e.g., CH₃COCl), Acid Anhydrides (e.g., (CH₃CO)₂O)Acyl GroupAmide researchgate.netacs.org

Reactivity of the 3-Methoxypropyl Ether Moiety

The ether group in this compound is generally less reactive than the amine center. However, under specific, often harsh conditions, the C-O bonds can be cleaved.

Direct nucleophilic substitution at the sp³-hybridized carbon of the methoxy (B1213986) group is challenging because methoxide (CH₃O⁻) is a poor leaving group. Such reactions typically fall under the category of ether cleavage, which requires activation of the oxygen atom. However, intramolecular nucleophilic substitution is a possibility. For instance, protocols for the nucleophilic amination of methoxy arenes have been developed where a tethered amine displaces a methoxy group. ntu.edu.sg While the 3-methoxypropyl group is aliphatic, analogous intramolecular cyclization reactions could potentially be induced under specific catalytic conditions, though this would be a non-trivial transformation requiring significant activation. The more common pathway for substitution involves the cleavage of the ether bond, as discussed in the following section. Stereoinvertive nucleophilic substitution has been demonstrated at the quaternary carbon centers of certain complex ethers, but this is not directly applicable to the primary carbon of the methoxy group in the target molecule. nih.gov

The cleavage of the ether bond in the 3-methoxypropyl group is a more feasible transformation. Ether cleavage typically requires strong acidic reagents to protonate the ether oxygen, converting the poor leaving group (alkoxide) into a better one (alcohol). masterorganicchemistry.com

Common reagents for this purpose include strong hydrohalic acids like hydrogen iodide (HI) and hydrogen bromide (HBr), or strong Lewis acids such as boron tribromide (BBr₃). masterorganicchemistry.commdma.ch The reaction mechanism can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the structure of the ether. For the 3-methoxypropyl group, the C-O bonds are at primary carbons, suggesting an Sₙ2 mechanism is likely. masterorganicchemistry.com

Treatment of this compound with excess HI, for example, would likely cleave the methyl-oxygen bond first to yield methanol (B129727) (which would be further converted to methyl iodide) and N-(cyclohexylmethyl)-3-hydroxypropylamine. The second ether linkage (the propyl-oxygen bond) would be more resistant to cleavage. Various Lewis acids, such as aluminum trihalides, are also effective ether-cleaving agents, sometimes offering greater selectivity. nih.govresearchgate.net

Cleavage ReagentTypical ConditionsLikely Initial ProductsMechanismReference
Hydrogen Iodide (HI)Concentrated, HeatN-(cyclohexylmethyl)-3-hydroxypropylamine + Methyl IodideSₙ2 masterorganicchemistry.com
Hydrogen Bromide (HBr)Concentrated, HeatN-(cyclohexylmethyl)-3-hydroxypropylamine + Methyl BromideSₙ2 masterorganicchemistry.com
Boron Tribromide (BBr₃)Inert solvent (e.g., CH₂Cl₂), low temperatureN-(cyclohexylmethyl)-3-hydroxypropylamine + Methyl Bromide (after workup)Lewis Acid Catalyzed mdma.ch
Aluminum Trichloride (AlCl₃)Inert solvent, HeatN-(cyclohexylmethyl)-3-hydroxypropylamine + Methyl Chloride (after workup)Lewis Acid Catalyzed nih.gov

Transformations of the Cyclohexylmethyl Substituent

The cyclohexylmethyl group offers two primary sites for chemical modification: the cyclohexyl ring itself and the methylene (B1212753) bridge connecting the ring to the nitrogen atom.

The saturated carbocyclic structure of the cyclohexyl ring is a key target for functionalization, which can significantly alter the molecule's properties.

Dehydrogenation:

A significant transformation of the cyclohexyl ring within a cyclohexylamine derivative is its dehydrogenation to form an aromatic aniline derivative. This process, known as dehydrogenative aromatization, is a powerful tool in organic synthesis. Catalytic systems, often employing transition metals such as platinum or palladium, are typically utilized to facilitate this transformation. For instance, studies on the dehydrogenation of cyclohexylamine to aniline have demonstrated the efficacy of Pt-based catalysts. colab.ws The reaction generally proceeds at elevated temperatures and can be influenced by the choice of catalyst support and the presence of hydrogen acceptors. colab.wsnih.gov

In the context of this compound, a catalytic dehydrogenation would be expected to convert the cyclohexylmethyl group into a benzyl group, yielding N-benzyl-(3-methoxypropyl)amine. This transformation introduces a site of aromaticity, which can then be further functionalized through various electrophilic aromatic substitution reactions.

Table 1: Potential Dehydrogenation of the Cyclohexyl Ring

Starting Material Product Reagents/Catalysts (Analogous Systems)

Addition Reactions:

While the saturated cyclohexyl ring is generally unreactive towards typical electrophilic addition reactions characteristic of alkenes, functionalization can be achieved through radical-mediated processes. Free radical halogenation, for example, can introduce a halogen atom onto the cyclohexyl ring. ucr.edulibretexts.org This reaction is typically initiated by UV light or a radical initiator and proceeds via a chain mechanism involving the abstraction of a hydrogen atom from the ring to form a cyclohexyl radical, which then reacts with a halogen molecule. ucr.edulibretexts.orgmasterorganicchemistry.com The position of halogenation can be influenced by the stability of the resulting radical.

Once halogenated, the cyclohexyl ring can undergo further transformations, such as elimination reactions to introduce a double bond or nucleophilic substitution reactions.

The methylene bridge (-CH₂-) is a critical linkage within the this compound structure, and its reactivity is influenced by its position adjacent to both the nitrogen atom and the cyclohexyl ring. This position is analogous to the benzylic position in N-benzyl amines, which is known to be susceptible to oxidative transformations.

Oxidative Functionalization:

The C-H bonds of the methylene bridge are activated by the adjacent nitrogen atom, making them susceptible to oxidation. Oxidative coupling reactions of benzylamines, which are structurally analogous, have been shown to yield imines. nih.govresearchgate.netadvanceseng.com These reactions often employ metal catalysts or organocatalysts in the presence of an oxidant such as molecular oxygen. nih.govadvanceseng.com

By analogy, the oxidation of this compound could lead to the formation of an imine, N-(cyclohexylmethylene)-(3-methoxypropyl)amine. This transformation involves the formal removal of two hydrogen atoms from the methylene bridge and the nitrogen atom. This imine product could then serve as a versatile intermediate for further synthetic modifications, such as reduction to the corresponding amine or reaction with nucleophiles.

C-H Activation:

Modern synthetic methods involving C-H bond functionalization could also be applied to the methylene bridge. thieme-connect.com Catalytic systems, often involving transition metals, can selectively activate the C-H bonds at this position, allowing for the introduction of various functional groups. nih.govspringernature.com For example, photoredox catalysis has emerged as a powerful tool for the C-H functionalization of amines and their derivatives. acs.org Such strategies could enable the direct coupling of the methylene carbon with other organic fragments, providing a direct route to more complex molecular architectures.

Table 2: Potential Reactions at the Methylene Bridge

Reaction Type Potential Product Reagents/Conditions (Analogous Systems)
Oxidative Coupling N-(Cyclohexylmethylene)-(3-methoxypropyl)amine Salicylic acid derivatives/O₂, Ru-PNH catalyst/aerobic oxidation nih.govadvanceseng.com

Sophisticated Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Without experimental data, a scientifically accurate analysis of the proton and carbon environments is impossible.

¹H NMR Spectroscopy for Proton Environment Analysis

No ¹H NMR spectral data, including chemical shifts, multiplicities, and coupling constants for (Cyclohexylmethyl)(3-methoxypropyl)amine, could be located.

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

No ¹³C NMR spectral data, which is essential for identifying the chemical shifts of each carbon atom in the molecule, was found.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Information from 2D NMR experiments, which would be used to establish connectivity between protons and carbons, is not available.

Mass Spectrometry (MS)

Detailed analysis of the mass spectrometric behavior of this compound cannot be performed without experimental data.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

No HRMS data is available to confirm the elemental composition and exact mass of the compound.

Fragmentation Pattern Analysis for Structural Confirmation

Without a mass spectrum, the characteristic fragmentation patterns of this compound upon ionization cannot be analyzed.

To maintain scientific accuracy and adhere to the strict requirement of focusing solely on "this compound," the requested article cannot be generated. Any attempt to do so would involve speculation or the use of data from unrelated compounds, which would violate the core instructions of the request.

Tandem Mass Spectrometry (MS/MS) for Complex Mixture Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of compounds within complex mixtures. In the analysis of this compound, MS/MS provides detailed information about its fragmentation pathways, which is crucial for its unambiguous identification.

For a secondary amine like this compound, the molecular ion peak in the mass spectrum is expected to have an odd-numbered mass-to-charge ratio (m/z) libretexts.org. The fragmentation is typically dominated by alpha-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom libretexts.org. This process leads to the formation of stable immonium ions.

In a hypothetical MS/MS experiment, the parent ion of protonated this compound (C11H24NO+, m/z 186.2) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern would likely involve the following key bond cleavages:

Cleavage of the C-C bond adjacent to the nitrogen on the cyclohexylmethyl side: This would result in the loss of a cyclohexyl radical and the formation of a prominent fragment ion.

Cleavage of the C-C bond adjacent to the nitrogen on the 3-methoxypropyl side: This alpha-cleavage is a characteristic fragmentation pathway for aliphatic amines libretexts.org.

Cleavage of the C-O bond in the methoxypropyl chain.

The interpretation of these fragments allows for the reconstruction of the molecule's structure. The process begins with the ionization of the molecule, followed by the generation and selection of fragment ions based on their chemical plausibility and energetic stability nih.gov.

Table 1: Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z) Proposed Fragment Ion Fragment m/z Proposed Neutral Loss
186.2 [C7H14N=CH-CH2-CH2-OCH3]+ 128.1 C4H9
186.2 [CH2=N(H)-(CH2)3-OCH3]+ 102.1 C7H12
186.2 [C7H13-CH2-NH=CH2]+ 112.1 C3H7O

Note: This data is predictive and based on established fragmentation patterns of secondary amines.

Chromatographic Separations for Purity Assessment and Isolation

Chromatographic techniques are indispensable for assessing the purity of this compound and for its isolation from reaction mixtures.

Gas Chromatography (GC) with Various Detection Systems

Gas chromatography is a primary method for assessing the purity of volatile and thermally stable compounds like this compound. However, the analysis of amines by GC can be challenging due to their basicity and polarity, which can lead to peak tailing and adsorption on the column labrulez.com. To overcome these issues, specialized deactivated columns are employed, often with the addition of a base to the packing material to minimize analyte-column interactions labrulez.com.

A robust GC method would typically use a capillary column with a stationary phase suitable for amines, such as a 5% phenyl methyl siloxane phase, which offers good performance at high temperatures d-nb.info. For detection, a Flame Ionization Detector (FID) provides excellent sensitivity for quantitative analysis, while a Mass Spectrometer (MS) detector offers definitive identification based on the compound's mass spectrum and fragmentation pattern boku.ac.at. The coupling of GC with MS (GC-MS) is a powerful tool for both qualitative and quantitative assessments boku.ac.atscispace.com.

Table 2: Illustrative GC-FID/MS Parameters for Purity Analysis

Parameter Condition
Column 5% Phenyl Methyl Siloxane (30 m x 0.25 mm ID, 0.25 µm film)
Inlet Temperature 250 °C
Carrier Gas Helium, constant flow 1.0 mL/min
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector(s) Flame Ionization Detector (FID) at 300 °C / Mass Spectrometer (MS)
MS Source Temp 230 °C
MS Quad Temp 150 °C
Injection Volume 1 µL (split mode 50:1)

Liquid Chromatography (LC) (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are versatile techniques for the purity assessment of a wide range of compounds. UPLC offers advantages over traditional HPLC, including higher resolution, increased sensitivity, and significantly shorter analysis times lcms.cz.

For a non-chromophoric compound like this compound, detection can be achieved using universal detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). More commonly, LC is coupled with mass spectrometry (LC-MS) for sensitive and specific detection and quantification nih.gov. Reversed-phase chromatography is a common approach, utilizing a C18 or similar stationary phase. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol (B129727), often with additives such as formic acid or ammonium (B1175870) formate to improve peak shape and ionization efficiency for MS detection.

Table 3: Representative UPLC-MS Conditions for Purity Assessment

Parameter Condition
Column Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Detection Mass Spectrometry (ESI+)
Injection Volume 1 µL

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions and for screening purposes analyticaltoxicology.comlibretexts.org. In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product libretexts.org.

A typical TLC analysis involves spotting the reaction mixture, the starting materials, and a "cospot" (a mixture of the starting material and the reaction mixture) on a silica gel plate libretexts.orgrochester.edu. The plate is then developed in a suitable solvent system, which is chosen to achieve good separation between the reactants and the product. After development, the spots are visualized. Since this compound is not UV-active, a chemical stain is required for visualization. Ninhydrin spray is a suitable choice, which typically yields a yellow spot for secondary amines analyticaltoxicology.com. Alternatively, derivatization with a fluorescent tag like dansyl chloride can be performed to allow for UV visualization and increased sensitivity nih.govresearchgate.net.

Table 4: Typical TLC System for Reaction Monitoring

Parameter Description
Stationary Phase Silica gel 60 F254 aluminum plates
Mobile Phase Ethyl Acetate / Hexane (e.g., 20:80 v/v), potentially with a small percentage of triethylamine to reduce tailing
Application Capillary spotting of starting materials, reaction mixture, and cospot

| Visualization | 1. UV light (if any components are UV-active) 2. Staining with ninhydrin solution followed by gentle heating | | Observation | Disappearance of reactant spot(s) and appearance of a new product spot in the reaction mixture lane |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a pure compound. This data is then used to validate the empirical formula and confirm the compound's purity. The molecular formula for this compound is C11H23NO, with a molecular weight of 185.31 g/mol nih.govuni.lu.

The theoretical elemental composition is calculated from the molecular formula. A highly purified sample of the compound is then analyzed, and the experimental percentages are compared to the theoretical values. A close agreement (typically within ±0.4%) between the calculated and found values provides strong evidence for the proposed empirical formula and the purity of the sample.

Table 5: Elemental Analysis Data for this compound (C11H23NO)

Element Theoretical % Experimental % (Hypothetical)
Carbon (C) 71.29 71.15
Hydrogen (H) 12.51 12.60
Nitrogen (N) 7.56 7.51
Oxygen (O) 8.63 8.74

Computational Chemistry and Molecular Modeling of Cyclohexylmethyl 3 Methoxypropyl Amine

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are based on the principles of quantum mechanics and are used to determine the electronic structure and energy of a molecule. rsc.org These calculations can reveal detailed information about bonding, charge distribution, and molecular orbitals.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. mdpi.comnih.gov

Geometry Optimization: A primary application of DFT is to find the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. researchgate.net This is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. For (Cyclohexylmethyl)(3-methoxypropyl)amine, this would determine the precise bond lengths, bond angles, and dihedral angles of its most stable conformation.

Vibrational Analysis: Once the optimized geometry is found, a vibrational analysis can be performed. This calculation predicts the frequencies of molecular vibrations, which correspond to the absorption peaks in an infrared (IR) spectrum. researchgate.net This theoretical spectrum can be compared with experimental data to confirm the molecule's structure.

A hypothetical data table resulting from a DFT geometry optimization of this compound would look like this:

ParameterValue
Total Energy[Calculated Value] Hartrees
Dipole Moment[Calculated Value] Debye
Key Bond Length (C-N)[Calculated Value] Å
Key Bond Angle (C-N-C)[Calculated Value] Degrees

Note: The values in this table are placeholders as no specific study has been performed.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor in a reaction. The LUMO is the innermost orbital without electrons and acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. researchgate.net For this compound, identifying the location of these orbitals would indicate the most likely sites for nucleophilic and electrophilic attack.

Reactivity Indices: From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as chemical potential, hardness, and electrophilicity. mdpi.com These indices provide a quantitative measure of the molecule's reactivity.

A hypothetical data table for FMO analysis would include:

ParameterEnergy (eV)
HOMO Energy[Calculated Value]
LUMO Energy[Calculated Value]
HOMO-LUMO Gap[Calculated Value]

Note: The values in this table are placeholders as no specific study has been performed.

A Molecular Electrostatic Potential (MEP) surface map illustrates the charge distribution within a molecule. uni-muenchen.de It is created by mapping the electrostatic potential onto the molecule's electron density surface.

Charge Distribution Visualization: Different colors on the MEP map represent different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich areas), such as those around electronegative atoms like nitrogen and oxygen. Blue indicates regions of positive electrostatic potential (electron-poor areas). researchgate.netresearchgate.net

Predicting Reactivity: The MEP map is a valuable tool for predicting how a molecule will interact with other charged species. nih.gov For this compound, the map would likely show a negative potential around the nitrogen and oxygen atoms, identifying them as sites for electrophilic attack or hydrogen bonding.

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

This compound is a flexible molecule with several rotatable bonds. Conformational analysis aims to identify the different spatial arrangements (conformers) of the molecule and their relative energies.

Molecular Mechanics (MM): MM methods use classical physics to model the potential energy of a molecule as a function of its geometry. It is computationally less expensive than quantum mechanics and is suitable for scanning the potential energy surface of large molecules to find various low-energy conformers.

Molecular Dynamics (MD): MD simulations model the movement of atoms and molecules over time. An MD simulation of this compound would reveal how the molecule flexes and changes its conformation at a given temperature, providing insight into its dynamic behavior and the accessibility of different conformers.

In Silico Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which can aid in the identification and characterization of a molecule.

NMR Spectroscopy: Quantum chemical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts for atoms like ¹H and ¹³C. These predicted spectra can be compared to experimental data to help assign signals and confirm the structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to absorption in the ultraviolet-visible (UV-Vis) spectrum. nih.gov

Reaction Mechanism Studies and Transition State Identification

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. rsc.orgresearchgate.net

Mapping Reaction Pathways: By calculating the energies of reactants, products, and any intermediates, a potential energy surface for a reaction can be mapped.

Transition State Identification: A crucial part of this process is locating the transition state—the highest energy point along the reaction coordinate. researchgate.net The energy of the transition state determines the activation energy of the reaction, which governs the reaction rate. For this compound, this could be used to study its synthesis, degradation, or metabolic pathways.

Advanced Applications in Organic Synthesis and Materials Science

Application as a Core Building Block for Complex Molecular Architectures

(Cyclohexylmethyl)(3-methoxypropyl)amine serves as a valuable bifunctional building block in the construction of intricate molecular architectures. The secondary amine group provides a reactive site for a wide range of chemical transformations, including N-alkylation, acylation, and condensation reactions. This allows for its incorporation into larger molecular frameworks. The presence of the cyclohexylmethyl group introduces significant steric bulk, which can be exploited to control the stereochemistry of subsequent reactions and to create specific three-dimensional molecular topologies.

The 3-methoxypropyl substituent offers several advantages. The ether linkage is generally stable under a variety of reaction conditions, and the terminal methoxy (B1213986) group can potentially act as a coordinating site for metal ions or a hydrogen bond acceptor. This combination of a reactive amine, a sterically demanding cycloaliphatic group, and a flexible ether-containing side chain makes this compound a candidate for the synthesis of complex molecules such as macrocycles, dendrimers, and chiral ligands for asymmetric catalysis.

Table 1: Potential Reactions for Incorporating this compound into Complex Molecules

Reaction Type Reagent Resulting Functional Group
N-Alkylation Alkyl halide Tertiary amine
Acylation Acyl chloride Amide
Reductive Amination Aldehyde/Ketone + Reducing agent Tertiary amine

Utility in Catalyst Design and Organocatalysis

The structure of this compound makes it an interesting candidate for applications in catalyst design. Secondary amines are known to be effective organocatalysts for a variety of transformations, including aldol (B89426) reactions, Mannich reactions, and Michael additions. The cyclohexylmethyl group can provide the necessary steric hindrance around the nitrogen atom to induce enantioselectivity in these reactions when a chiral center is present.

Role in the Development of Polymeric Materials and Functional Coatings

Drawing upon the known applications of 3-methoxypropylamine (B165612), this compound is expected to be a useful monomer or additive in the development of advanced polymeric materials and functional coatings. The amine functionality can react with various monomers, such as epoxides and isocyanates, to form cross-linked polymer networks. The incorporation of the cyclohexylmethyl group would likely enhance the hydrophobicity, thermal stability, and mechanical properties of the resulting polymers.

In functional coatings, this amine could act as an adhesion promoter, improving the bonding between the coating and the substrate. The cyclohexyl group can enhance the coating's resistance to water and chemical attack. Additionally, the amine group can serve as a curing agent for epoxy resins, with the bulky cyclohexylmethyl group potentially influencing the curing kinetics and the final properties of the cured material.

Intermediary in the Synthesis of Specialized Organic Chemicals (Drawing from applications of 3-methoxypropylamine)

3-Methoxypropylamine (MOPA) is a widely used intermediate in the synthesis of a variety of specialized organic chemicals, and by extension, this compound can be envisioned as a precursor to more complex derivatives with tailored properties.

Pharmaceuticals and Agrochemicals: MOPA is a building block for certain active pharmaceutical ingredients and pesticides. The introduction of a cyclohexylmethyl group could be a strategy to modify the biological activity, bioavailability, or metabolic profile of these molecules.

Dyes and Pigments: MOPA is used in the synthesis of certain disperse dyes. nih.gov The substitution with a cyclohexylmethyl group could be explored to create new colorants with different shades, improved lightfastness, or enhanced affinity for specific fibers.

Corrosion Inhibitors: MOPA is an effective corrosion inhibitor, particularly in steam condensate systems. auburn.edu The larger size and increased hydrophobicity of this compound might lead to the formation of a more robust protective film on metal surfaces, potentially enhancing its corrosion inhibition properties.

Surfactants and Emulsifiers: Amine soaps derived from MOPA are used as emulsifiers in wax formulations and anionic coatings. google.com The cyclohexylmethyl derivative could be used to produce surfactants with different hydrophilic-lipophilic balances (HLB), making them suitable for specific emulsion systems.

Table 2: Physical and Chemical Properties of 3-Methoxypropylamine (MOPA)

Property Value
CAS Number 5332-73-0
Molecular Formula C4H11NO
Molecular Weight 89.14 g/mol
Boiling Point 117-118 °C
Density 0.874 g/mL at 25 °C
Flash Point 27 °C

Note: The properties of this compound would be expected to differ, with a higher molecular weight, higher boiling point, and lower water solubility due to the presence of the cyclohexylmethyl group.

Research into Novel Materials with Tunable Properties

The modular nature of this compound makes it a promising platform for the creation of novel materials with tunable properties. The ability to modify both the cyclohexyl ring and the 3-methoxypropyl chain allows for a high degree of control over the final material's characteristics.

For instance, the introduction of functional groups onto the cyclohexane (B81311) ring could lead to materials with specific recognition sites or reactive handles for further chemical modification. Altering the length or composition of the alkoxypropyl chain could be used to fine-tune the material's polarity, flexibility, and affinity for different solvents or surfaces. This versatility opens up possibilities for the rational design of new materials for applications in areas such as sensing, separations, and drug delivery. Research in this area would focus on synthesizing a library of derivatives and systematically studying the structure-property relationships to develop materials with optimized performance for specific applications.

Q & A

Basic Research Questions

Q. What synthetic routes are available for (Cyclohexylmethyl)(3-methoxypropyl)amine, and how can reaction parameters be optimized?

  • The compound can be synthesized via nucleophilic substitution or reductive amination. For example, cyclohexanamine derivatives react with 3-methoxypropyl halides in the presence of a base (e.g., triethylamine) under controlled temperatures (40–60°C) in solvents like dichloromethane or ethanol. Catalysts such as palladium or nickel may enhance yield . Optimization involves adjusting solvent polarity, reaction time, and stoichiometry to achieve >90% purity .

Q. What analytical techniques are critical for characterizing this compound?

  • Key methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm amine and methoxypropyl group connectivity.
  • HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment.
  • Mass spectrometry (ESI+) to verify molecular weight (e.g., [M+H]+ at m/z ~200–250) .
  • FT-IR for functional group identification (N-H stretch ~3300 cm⁻¹, C-O-C ~1100 cm⁻¹) .

Q. How does the compound’s structure influence its stability under varying pH and temperature conditions?

  • The tertiary amine group is prone to oxidation, while the methoxypropyl chain may hydrolyze under acidic conditions (pH <3). Stability studies in buffers (pH 3–9) at 25–40°C show degradation <5% over 72 hours at neutral pH. Storage recommendations: inert atmosphere, -20°C .

Advanced Research Questions

Q. What computational strategies can predict the compound’s interaction with biological targets (e.g., receptors or enzymes)?

  • Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding affinities to targets like GPCRs or monoamine transporters. Pharmacophore mapping identifies critical interactions (e.g., hydrogen bonding with the methoxy group) . Validation via in vitro assays (e.g., radioligand displacement) is essential .

Q. How can synthetic byproducts be identified and minimized during scale-up?

  • Common byproducts include:

  • N-alkylated isomers (due to competing reactions at the cyclohexyl group).
  • Oxidized amines (e.g., N-oxide formation).
  • GC-MS or LC-MS monitors impurities. Process optimization (e.g., slow reagent addition, inert atmosphere) reduces byproduct formation to <2% .

Q. What are the implications of structural analogs (e.g., N-(3-Methoxypropyl)bicyclo[2.2.1]heptan-2-amine) on SAR studies?

  • Substituting the cyclohexyl group with bicyclic systems alters lipophilicity (logP) and bioavailability. For example, bicyclo[2.2.1]heptane derivatives show 3-fold higher blood-brain barrier permeability in rodent models . Quantitative SAR (QSAR) models correlate substituent bulk with target affinity .

Q. What in vitro models are suitable for assessing cytotoxicity and metabolic pathways?

  • HepG2 or primary hepatocytes evaluate hepatic metabolism (CYP450-mediated oxidation). Cytotoxicity is tested via MTT assays (IC50 typically >100 µM). Metabolites are profiled using UPLC-QTOF-MS .

Methodological Notes

  • Contradictions in Data : and report differing optimal temperatures for synthesis (40–60°C vs. 25–40°C). This suggests solvent-dependent reactivity, requiring empirical validation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.